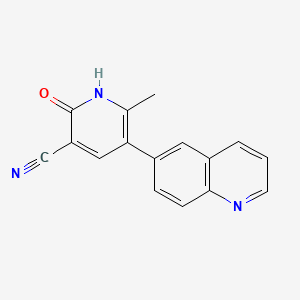

6-Methyl-2-oxo-5-(quinolin-6-yl)-1,2-dihydropyridine-3-carbonitrile

Descripción general

Descripción

6-Methyl-2-oxo-5-(quinolin-6-yl)-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a quinoline moiety fused to a dihydropyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-oxo-5-(quinolin-6-yl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Starting Materials: The synthesis begins with the preparation of the quinoline derivative and the dihydropyridine precursor.

Cyclization Reaction: The quinoline derivative undergoes a cyclization reaction with the dihydropyridine precursor under acidic or basic conditions to form the fused ring system.

Nitrile Introduction: The nitrile group is introduced through a nucleophilic substitution reaction, often using cyanide sources such as sodium cyanide or potassium cyanide.

Oxidation: The final step involves the oxidation of the intermediate compound to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, to form various oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile group or the quinoline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

Oxidation Products: Oxidized derivatives of the dihydropyridine ring.

Reduction Products: Amines or other reduced forms of the nitrile group.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis of 6-Methyl-2-oxo-5-(quinolin-6-yl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step reactions that incorporate quinoline derivatives. The compound can be synthesized through a Biginelli reaction, which is a well-established method for creating dihydropyrimidines and related structures. This reaction generally involves the condensation of an aldehyde, urea (or thiourea), and a β-ketoester under acidic conditions .

Key Synthesis Steps:

- Starting Materials : Quinoline derivatives, urea or thiourea, β-ketoesters.

- Reaction Conditions : Acidic medium, often under reflux or microwave irradiation.

The structural characterization of the synthesized compound is confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, which provide insights into the molecular geometry and functional groups present.

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have been tested against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results with minimal inhibitory concentration (MIC) values indicating effectiveness .

Antimalarial Activity

The compound's derivatives have also been evaluated for antimalarial activity against Plasmodium falciparum. Studies have shown that certain analogs possess moderate to high potency with IC50 values ranging from 0.014 to 5.87 μg/mL. Notably, some compounds demonstrated superior efficacy compared to traditional antimalarial agents like chloroquine .

Therapeutic Potential

Given its diverse biological activities, this compound has potential applications in drug development:

Potential Applications Include:

- Antimicrobial Agents : Development of new antibiotics or antifungal agents.

- Antimalarial Drugs : Formulation of novel treatments for malaria resistant to existing medications.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound and its derivatives:

Mecanismo De Acción

The mechanism of action of 6-Methyl-2-oxo-5-(quinolin-6-yl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the dihydropyridine ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

6-Methyl-2-oxo-5-(quinolin-6-yl)-1,2-dihydropyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.

6-Methyl-2-oxo-5-(quinolin-6-yl)-1,2-dihydropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

6-Methyl-2-oxo-5-(quinolin-6-yl)-1,2-dihydropyridine-3-methyl ester: Similar structure but with a methyl ester group instead of a nitrile group.

Uniqueness

The presence of the nitrile group in 6-Methyl-2-oxo-5-(quinolin-6-yl)-1,2-dihydropyridine-3-carbonitrile provides unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various fields.

Actividad Biológica

6-Methyl-2-oxo-5-(quinolin-6-yl)-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a unique structure combining a quinoline moiety with a dihydropyridine ring, which contributes to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Molecular Formula : C16H11N3O

Molecular Weight : 261.278 g/mol

CAS Number : 144967-96-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in antimicrobial and anticancer applications.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria, suggesting a potential role in treating infections caused by resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, which is critical for preventing tumor growth .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The dihydropyridine ring may inhibit key enzymes involved in cellular metabolism and signaling pathways, contributing to its anticancer effects.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Antimicrobial Effects : A study conducted by Huseynzada et al. demonstrated the antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, supporting its potential use in treating bacterial infections .

- Anticancer Activity Assessment : Research by Akhundzada et al. showed that treatment with this compound resulted in significant tumor regression in xenograft models of breast cancer, indicating its promising therapeutic potential .

Propiedades

IUPAC Name |

6-methyl-2-oxo-5-quinolin-6-yl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O/c1-10-14(8-13(9-17)16(20)19-10)11-4-5-15-12(7-11)3-2-6-18-15/h2-8H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLHNUOGIZYKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C2=CC3=C(C=C2)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162856 | |

| Record name | Win 63291 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144967-96-4 | |

| Record name | Win 63291 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144967964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Win 63291 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.